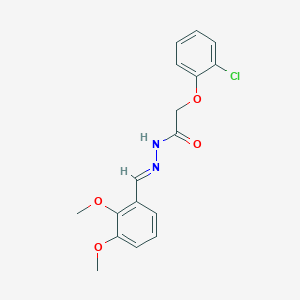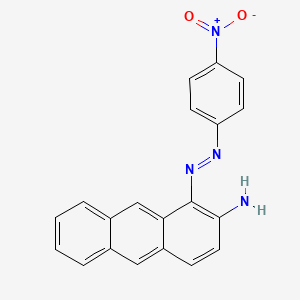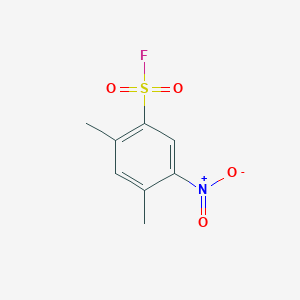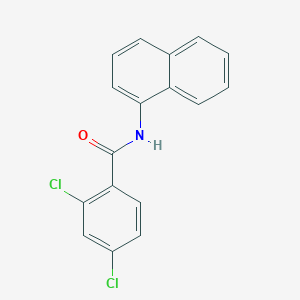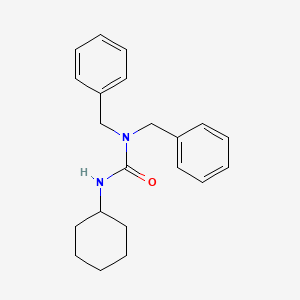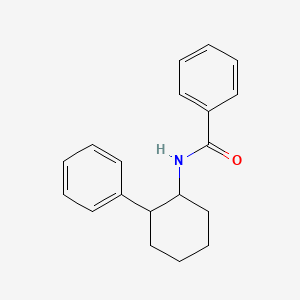
n-(2-Phenylcyclohexyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Phenylcyclohexyl)benzamide is an organic compound with the molecular formula C19H21NO It is a benzamide derivative, characterized by the presence of a phenyl group attached to a cyclohexyl ring, which is further connected to a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenylcyclohexyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines
化学反応の分析
Types of Reactions
N-(2-Phenylcyclohexyl)benzamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often converting carbonyl groups to alcohols.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted benzamide derivatives.
科学的研究の応用
N-(2-Phenylcyclohexyl)benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Benzamide derivatives are often explored for their therapeutic potential, including anti-inflammatory and analgesic effects.
作用機序
The mechanism of action of N-(2-Phenylcyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, benzamide derivatives generally exert their effects by interacting with enzymes or receptors, modulating their activity. For example, some benzamides inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .
類似化合物との比較
Similar Compounds
Similar compounds to N-(2-Phenylcyclohexyl)benzamide include:
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
N-(1-Phenylcyclohexyl)formamide: Another benzamide derivative with a different substitution pattern.
2-(1-Phenylcyclohexyl)piperidine hydrochloride: A compound with a piperidine ring instead of a benzamide moiety.
Uniqueness
This compound is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties compared to other benzamide derivatives
特性
CAS番号 |
39546-09-3 |
|---|---|
分子式 |
C19H21NO |
分子量 |
279.4 g/mol |
IUPAC名 |
N-(2-phenylcyclohexyl)benzamide |
InChI |
InChI=1S/C19H21NO/c21-19(16-11-5-2-6-12-16)20-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-6,9-12,17-18H,7-8,13-14H2,(H,20,21) |
InChIキー |
RRLYSONJYHRCJT-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Methylsulfanyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B11958850.png)



![Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]-](/img/structure/B11958865.png)

